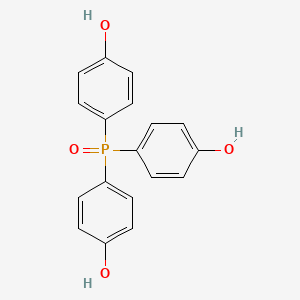

Tris(4-hydroxyphenyl)phosphine oxide

描述

Significance of Tripodal Phosphine (B1218219) Oxide Scaffolds in Contemporary Chemical Science

Tripodal ligands, characterized by a central atom connecting three arms, are of great interest in coordination chemistry and materials science. researchgate.net When this scaffold is based on a phosphine oxide, it offers a rigid and well-defined three-dimensional structure. nih.gov The phosphoryl group (P=O) is a key feature, as the oxygen atom is a strong hydrogen bond acceptor and can coordinate with a wide range of metal ions and other electrophiles. scribd.comchemicalbook.com This makes tripodal phosphine oxides excellent candidates for constructing complex supramolecular assemblies, acting as ligands for metal catalysts, and serving as building blocks for new functional materials. researchgate.netresearchgate.net

The geometry of these scaffolds allows for the creation of specific binding pockets and the precise spatial arrangement of functional groups. researchgate.netacs.org For instance, derivatives of tris(hydroxyphenyl)phosphine oxide are used to synthesize more complex tripodal ligands with tailored properties for applications such as ion extraction and catalysis. researchgate.netbakhtiniada.ru The phosphine oxide core provides thermal stability, while the three arms can be chemically modified to introduce various functionalities, leading to materials with applications in fields ranging from catalysis to medicinal chemistry. researchgate.netresearchgate.netwikiwand.com

Overview of the Multifaceted Research Landscape for Tris(4-hydroxyphenyl)phosphine Oxide

The research applications for this compound are diverse, stemming from its distinct chemical functionalities. The presence of both a polar phosphine oxide group and reactive phenolic hydroxyl groups allows it to be used in several advanced applications.

Polymer Chemistry and Flame Retardants : The compound and its derivatives are utilized as reactive flame retardants. lookchem.comgoogle.com When incorporated into polymers like epoxy resins, they can enhance thermal stability and fire resistance. google.comresearchgate.net During combustion, phosphorus-containing compounds can form a protective char layer or act in the gas phase to quench the flame, a mechanism that makes them an environmentally friendlier alternative to some halogenated flame retardants. cnrs.fr Tris(hydroxymethyl)phosphine (B1196123) oxide, a related compound, is also recognized as an efficient flame-retardant polyol. researchgate.net

Supramolecular Chemistry and Crystal Engineering : The ability of the P=O group to accept hydrogen bonds and the phenolic -OH groups to donate them makes this compound a powerful tool in crystal engineering. chemicalbook.comwikipedia.org It can co-crystallize with other molecules, acting as a "crystallization aid" by forming stable, ordered lattice structures through hydrogen bonding. wikipedia.org This property is particularly useful for determining the structure of molecules that are otherwise difficult to crystallize. wikipedia.org

Synthesis of Advanced Materials : It serves as a precursor for a variety of more complex molecules. researchgate.netresearchgate.net The hydroxyl groups can be readily functionalized to create new ligands for metal complexes or to build larger dendritic structures. bakhtiniada.ruresearchgate.net These derived materials have been investigated for use in catalysis, such as in Suzuki-Miyaura cross-coupling reactions and the hydration of alkynes. researchgate.net

Photoinitiators and Polymer Stabilization : In the polymerization industry, phosphine oxides can act as efficient photoinitiators, generating free radicals upon exposure to UV light to start the polymerization process. lookchem.comwikiwand.com this compound is also noted for its role as a stabilizer in various polymers, enhancing their resistance to degradation. lookchem.com

Historical Context of Phosphine Oxide Chemistry and its Evolution

The history of phosphine oxide chemistry is intrinsically linked to the discovery of phosphine (PH₃) itself. Phosphine was first prepared in 1783 by Philippe Gengembre, a student of Antoine Lavoisier. wikipedia.org Lavoisier later identified it as a compound of phosphorus and hydrogen. wikipedia.org The term "phosphine" began to be used for organophosphorus compounds by the mid-19th century. wikipedia.org

Phosphine oxides, with the general formula R₃P=O, emerged as a significant class of compounds, often appearing as stable byproducts in reactions involving tertiary phosphines, such as the Wittig, Staudinger, and Mitsunobu reactions. scribd.comwikipedia.org For a long time, the nature of the phosphorus-oxygen (P=O) bond was a subject of debate, with early theories suggesting the involvement of phosphorus d-orbitals. scribd.comwikiwand.com However, modern computational analysis supports the description of the P=O bond as a dative bond, where the oxygen's lone pair electrons are donated to antibonding orbitals of the phosphorus-carbon bonds. scribd.comwikiwand.com

Initially often considered a waste product, the utility of phosphine oxides like triphenylphosphine (B44618) oxide was later recognized. chemicalbook.comwikipedia.org Their thermal stability and polarity found use in various applications. scribd.com The development of methods to reduce phosphine oxides back to their corresponding phosphines further increased their utility in synthetic chemistry. wikipedia.org Today, the field has evolved to design and synthesize complex phosphine oxides with specific functionalities, such as the tripodal scaffold of this compound, for highly specialized applications in materials science, catalysis, and supramolecular chemistry. researchgate.netacs.org

Chemical and Physical Properties

Below is a table summarizing the key computed chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 4-[bis(4-hydroxyphenyl)phosphoryl]phenol | nih.gov |

| CAS Number | 797-71-7 | lookchem.comnih.gov |

| Molecular Formula | C₁₈H₁₅O₄P | lookchem.comnih.gov |

| Molecular Weight | 326.28 g/mol | lookchem.com |

| Monoisotopic Mass | 326.0708 Da | nih.govuni.lu |

| Appearance | White to pale yellow solid | lookchem.com |

| Melting Point | 273-275 °C | echemi.com |

| Topological Polar Surface Area | 87.6 Ų | nih.gov |

| Heavy Atom Count | 23 | nih.govechemi.com |

| Rotatable Bond Count | 3 | echemi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bis(4-hydroxyphenyl)phosphorylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBQOLBVWODAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400433 | |

| Record name | TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797-71-7 | |

| Record name | Tris(4-hydroxyphenyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Strategies for the Synthesis of Tris(4-hydroxyphenyl)phosphine Oxide and its Analogues

The primary challenge in synthesizing this compound lies in the precise formation of three phosphorus-aryl bonds, while incorporating the reactive hydroxyl functionalities. Chemists have developed several robust pathways to achieve this.

A prominent and versatile method for constructing the triaryl phosphine (B1218219) oxide framework involves the use of Grignard reagents. This approach typically begins with a protected 4-halophenol, which is converted into an organomagnesium halide (Grignard reagent). This nucleophilic species then attacks an electrophilic phosphorus source, most commonly phosphorus oxychloride (POCl₃).

A typical synthesis involves the reaction of a Grignard reagent derived from an alkoxyphenyl halide (like 4-bromoanisole) with phosphorus oxychloride. This forms the corresponding tris(alkoxyphenyl)phosphine oxide. The protective alkyl (e.g., methyl) groups are then cleaved using a strong acid, such as hydrobromic acid (HBr), to yield the final this compound. google.com This multi-step process allows for the use of readily available starting materials and avoids complications from the acidic phenolic proton during the Grignard formation step. google.com The reaction can produce a mixture of mono-, bis-, and tris-(hydroxyphenyl)phosphine oxides, which can be useful as a flame retardant mixture in resin formulations. google.com

The Grignard approach is broadly applicable for creating P-C bonds in organophosphorus chemistry. nih.govnih.govbeilstein-journals.org The reaction of PCl₃ with aryl Grignard reagents, for instance, is a known route to triarylphosphines, which can then be oxidized to the phosphine oxide. nih.gov Similarly, secondary phosphine oxides can be prepared by reacting diethyl phosphite (B83602) with Grignard reagents. researchgate.net

Table 1: Grignard-based Synthesis of Hydroxyphenyl Phosphine Oxides Click on a row to view more details.

View Data

| Precursor | Phosphorus Source | Key Steps | Final Product | Reference |

|---|

| 4-Alkoxyhalobenzene | POCl₃ | 1. Grignard reagent formation 2. Reaction with POCl₃ 3. Acid-mediated dealkylation | this compound | google.com | | Arylmagnesium bromide | Diethyl phosphite | 1. Grignard reaction | Symmetrical secondary phosphine oxides | researchgate.net | | Vinyl Grignard reagent | Phosphine chloride | 1. Grignard reaction | Vinyl phosphine oxide | nih.gov |

An alternative to building the entire molecule from scratch is to start with a simpler phosphine oxide and append the desired aryl groups. This can be achieved through modern cross-coupling reactions. For instance, secondary phosphine oxides (R₂P(O)H) can undergo palladium-catalyzed or copper-catalyzed C-P cross-coupling reactions with aryl halides to furnish tertiary phosphine oxides. nih.govorganic-chemistry.org This method offers a modular approach to synthesizing unsymmetrical phosphine oxides.

Another advanced strategy involves the dearylative functionalization of readily available triphenylphosphine (B44618) oxide. ntu.edu.sg Using a sodium hydride-iodide composite, one phenyl group can be cleaved to form a reactive sodium phosphinite intermediate. ntu.edu.sg This intermediate can then be trapped with an appropriate electrophile, potentially an activated hydroxyphenyl precursor, to generate a mixed tertiary phosphine oxide. This method provides a pathway to convert inexpensive triphenylphosphine oxide into more complex and valuable derivatives. ntu.edu.sg

The most straightforward conceptual route to this compound is the direct oxidation of its corresponding phosphine, Tris(4-hydroxyphenyl)phosphine. Tertiary phosphines are generally susceptible to oxidation. While many trialkylphosphines can be oxidized simply by exposure to air, triarylphosphines are often more resistant. nih.govnih.gov

For less reactive triarylphosphines, controlled oxidation is typically achieved using stronger oxidizing agents like hydrogen peroxide (H₂O₂). wikipedia.orgacs.org This reaction is often clean and efficient. For example, a functionalized triarylphosphine was successfully converted to its oxide by stirring with 30% aqueous hydrogen peroxide in dichloromethane. acs.org Other oxidants, such as nitric oxide, can also convert triarylphosphines to their respective oxides. researchgate.net The primary challenge for this route often lies in the initial synthesis and handling of the air-sensitive Tris(4-hydroxyphenyl)phosphine precursor.

Table 2: Common Oxidation Methods for Tertiary Phosphines Click on a row to view more details.

View Data

| Oxidizing Agent | Substrate Type | Conditions | Product | Reference |

|---|---|---|---|---|

| Air (O₂) | Trialkylphosphines | Room Temperature | R₃PO | wikipedia.org |

| Air (O₂) on Activated Carbon | Triarylphosphines | Room Temperature, Adsorbed on AC | Ar₃PO | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Triarylphosphines | Dichloromethane, Ambient Temp. | Ar₃PO | acs.org |

| Nitric Oxide (NO) | Triarylphosphines | Homogeneous solution | Ar₃PO | researchgate.net |

Functionalization and Derivatization Strategies for Hydroxyphenyl Phosphine Oxides

The presence of three phenolic hydroxyl groups on the this compound scaffold provides rich opportunities for further chemical modification. These reactions can be targeted at the hydroxyl groups themselves or at the aromatic rings.

The phenolic -OH groups are nucleophilic and can readily participate in various reactions, most notably etherification and esterification.

Etherification: The hydroxyl groups can be alkylated to form ethers. This is typically achieved by reacting the phosphine oxide with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). For the closely related analogue, tris(2-hydroxyphenyl)phosphine oxide, this method has been used to synthesize a variety of ether derivatives by reacting it with reagents like chloroacetonitrile (B46850) or 4-bromobutyronitrile (B74502). researchgate.net This reaction transforms the parent compound into tripodal ligands with new functional arms. researchgate.net

Esterification: The formation of esters from the phenolic hydroxyl groups can be accomplished through reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides). A novel and efficient method for esterification involves using a triphenylphosphine oxide/(COCl)₂ system as a coupling agent. nih.govresearchgate.net This system promotes the condensation of carboxylic acids and alcohols under mild, neutral conditions to produce esters in excellent yields. nih.gov While this specific system uses a phosphine oxide as a reagent rather than a substrate, the underlying principle of activating a carboxylic acid for attack by a hydroxyl group is directly applicable. The reactivity of phenolic hydroxyl groups with isocyanates to form urethane (B1682113) linkages is also a well-established transformation. nih.gov

Altering the structure of the phenyl rings themselves represents a more advanced functionalization strategy. The electronic properties of the rings are governed by two competing factors: the strong ortho-, para-directing and activating nature of the hydroxyl groups, and the deactivating, meta-directing influence of the phosphoryl group.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be directed primarily by the powerful -OH activating groups to the positions ortho to the hydroxyls (i.e., meta to the phosphorus atom). However, such reactions would require careful control of conditions to prevent oxidation or other side reactions.

A more modern and controlled approach to phenyl ring modification involves transition-metal-catalyzed C-H functionalization. For example, an Iridium(III) catalyst has been used for the direct C-H functionalization of triphenylphosphine oxide, coupling it with diazo compounds to add new aryl groups at the ortho-position of the phenyl rings. acs.org This type of reaction offers a precise way to elaborate the aromatic backbone of the phosphine oxide structure, creating more complex molecules with tailored properties.

Synthesis of Spatially Defined Tripodal Derivatives (e.g., Dendritic Architectures)

The tripodal nature of this compound makes it an ideal core molecule for the synthesis of dendritic and other spatially defined architectures. While specific literature on the use of this compound as a dendritic core is not abundant, the principles of dendrimer synthesis from other phenolic core molecules can be applied. The synthesis of dendrimers typically follows either a divergent or a convergent approach. wikipedia.orgmdpi.com

In a divergent synthesis , growth begins at the core and extends outwards. For this compound, this would involve the reaction of the three hydroxyl groups with monomer units that contain one reactive group and two or more protected reactive groups. After the initial coupling, the protected groups on the periphery of the newly formed generation are deprotected to allow for another round of reactions with the monomer, leading to the next generation of the dendrimer. This process can be repeated to build successive generations, each roughly doubling the molecular weight of the preceding one. wikipedia.org The synthesis of polyphenol dendrimers from various core molecules has been demonstrated, showcasing the viability of this strategy. researchgate.netnih.gov

An example of a reaction that could be employed is the etherification of the phenolic hydroxyl groups with a dendritic wedge precursor. For instance, a Frechet-type dendritic synthesis could be adapted, where benzyl (B1604629) bromide derivatives are attached to the phenolic core.

Table 1: Hypothetical Divergent Synthesis of a First-Generation Dendrimer from this compound

| Step | Reagent | Product | Generation |

| 1 | This compound | - | G0 |

| 2 | 3,5-Bis(benzyloxy)benzyl bromide | First-generation dendrimer with six peripheral benzyl groups | G1 |

The convergent approach, on the other hand, involves the synthesis of the dendritic wedges first, which are then attached to the central core molecule in the final step. wikipedia.org This method offers better control over the final structure and purity of the dendrimer.

Reductive Transformations of Phosphine Oxides to Corresponding Phosphines

The reduction of the phosphoryl group (P=O) to a phosphine (P) is a fundamental transformation in organophosphorus chemistry. This conversion is often challenging due to the high stability of the P=O bond.

Metal-Free Reduction Systems and Their Mechanistic Investigations

Metal-free reduction methods for phosphine oxides have gained significant attention as they offer alternatives to traditional metal-based reagents, which can be toxic or difficult to remove from the final product. Several metal-free systems have been developed that exhibit high chemoselectivity.

One prominent method involves the use of silanes, such as polymethylhydrosiloxane (B1170920) (PMHS) or phenylsilane, in the presence of a catalytic amount of a Brønsted acid, like a diaryl phosphoric acid. organic-chemistry.orgacs.orgnih.gov These reactions are known to tolerate a wide variety of functional groups, including ketones, aldehydes, olefins, nitriles, and esters, which is a significant advantage. organic-chemistry.orgacs.org The presence of the hydroxyl groups on this compound would likely require consideration, as the acidic protons could potentially react with the silane (B1218182) or interfere with the catalyst. However, the chemoselectivity of these systems suggests that the reduction of the phosphine oxide in the presence of phenols may be achievable.

Mechanistic studies suggest that the reaction proceeds through the formation of a silylated phosphine oxide intermediate. The Brønsted acid catalyst activates the silane, which then transfers a hydride to the phosphorus center, leading to the formation of the phosphine and a siloxane byproduct. organic-chemistry.org

Another metal-free approach utilizes an activating agent, such as oxalyl chloride, followed by a reducing agent like hexachlorodisilane. This method has been successfully applied to the reduction of a range of aryl and alkyl phosphine oxides.

Table 2: Examples of Metal-Free Phosphine Oxide Reduction Systems

| Reducing System | Catalyst/Activator | Key Features |

| Hydrosilanes (e.g., PMHS, PhSiH₃) | Diaryl phosphoric acids | High chemoselectivity, tolerates many functional groups. organic-chemistry.orgacs.org |

| Polymethylhydrosiloxane (PMHS) | None (thermal) | Simple, solvent-free, but may require high temperatures. mdpi.com |

| Hexachlorodisilane | Oxalyl chloride | Mild conditions, high purity of the resulting phosphine. |

| Hantzsch ester | Oxalyl chloride | Effective for triarylphosphine oxides under mild conditions. |

| B(C₆F₅)₃ | Hydrosilanes | Catalytic, operates at elevated temperatures. acs.org |

Transition Metal-Catalyzed Reduction Methodologies and Selectivity

Transition metal catalysts offer powerful alternatives for the reduction of phosphine oxides, often operating under milder conditions than some metal-free systems. Various transition metals, including titanium, copper, and indium, have been shown to catalyze the reduction of phosphine oxides with silanes. researchgate.netbohrium.com

For instance, Ti(OiPr)₄ can catalyze the reduction of tertiary phosphine oxides with tetramethyldisiloxane (TMDS). bohrium.com Copper complexes have also been employed to achieve selective reduction of phosphine oxides in the presence of other reducible functional groups. bohrium.com The selectivity of these catalytic systems is a crucial aspect, especially when dealing with functionalized substrates like this compound. The phenolic hydroxyl groups could potentially coordinate to the metal center, influencing the catalytic activity or leading to side reactions. In such cases, protection of the hydroxyl groups, for example, as silyl (B83357) ethers, might be necessary prior to the reduction.

Table 3: Selected Transition Metal-Catalyzed Phosphine Oxide Reduction Systems

| Catalyst | Reducing Agent | Substrate Scope |

| Ti(OiPr)₄ | TMDS | Triaryl, trialkyl, and diphosphine oxides. bohrium.com |

| Copper(II) triflate | TMDS | Selective for phosphine oxides over other reducible groups. researchgate.net |

| InBr₃ | TMDS | Effective for a variety of phosphine oxides. researchgate.net |

Stereospecific Reduction Pathways for P-Chirogenic Phosphine Oxides

The reduction of P-chirogenic phosphine oxides, which are phosphine oxides with a stereogenic phosphorus center, can proceed with either retention or inversion of configuration, depending on the reaction mechanism. rsc.org This stereospecificity is critical for the synthesis of enantiomerically pure phosphines, which are valuable as ligands in asymmetric catalysis.

While this compound itself is not chiral, the principles of stereospecific reduction would apply to its P-chirogenic derivatives. The stereochemical outcome of the reduction is highly dependent on the reagents used. For example, reduction with silanes in the presence of certain catalysts can proceed with either retention or inversion of configuration. The presence of functional groups, such as the hydroxyl groups in a derivative of this compound, could potentially influence the stereochemical course of the reaction through intramolecular interactions or by affecting the coordination to a catalyst.

The reduction of a diastereomerically pure 2-phosphino-2'-(phosphine oxide)-1,1'-binaphthyl, a P-chirogenic compound, to the corresponding bisphosphine ligand has been demonstrated, highlighting the importance of stereospecific reduction in the synthesis of complex chiral ligands. nih.gov The development of stereospecific reduction methods that are tolerant of protic functional groups remains an area of active research. nih.govnsf.govacs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of Tris(4-hydroxyphenyl)phosphine oxide, offering a non-destructive means to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Multinuclear NMR studies, including ¹H, ¹³C, and ³¹P NMR, are instrumental in confirming the identity and purity of this compound.

¹H NMR Spectroscopy: While specific, detailed ¹H NMR data with assigned chemical shifts and coupling constants for this compound is not extensively reported in publicly available literature, general features can be inferred from related structures. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl rings and the hydroxyl protons. The aromatic protons would typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals would correspond to the total number of aromatic protons. The hydroxyl (OH) proton signal would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding effects. For comparison, the aromatic protons of the related triphenylphosphine (B44618) oxide typically appear in the range of 7.4-7.8 ppm in CDCl₃. researchgate.netrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the different carbon atoms in the phenyl rings. The carbon atom attached to the phosphorus (C1) is of particular interest due to the phosphorus-carbon coupling (¹JPC). Other signals correspond to the carbons ortho (C2, C6) and meta (C3, C5) to the phosphorus atom, and the carbon bearing the hydroxyl group (C4). Publicly available spectral data indicates the presence of characteristic signals for the compound. nih.gov For the analogous tris(4-methoxyphenyl)phosphine (B1294419) oxide, the chemical shifts are well-documented and provide a reference for the expected peak positions in this compound. nih.gov

³¹P NMR Spectroscopy: ³¹P NMR is a highly sensitive and specific technique for phosphorus-containing compounds. researchgate.net this compound exhibits a single resonance in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a pentavalent phosphine (B1218219) oxide. The reported ³¹P NMR chemical shift for this compound is approximately 30.00 ppm. rsc.org This value is consistent with the chemical shifts observed for other triarylphosphine oxides.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| This compound | ³¹P | ~30.00 | - | rsc.org |

| Tris(4-methoxyphenyl)phosphine oxide | ¹³C | 162.8 (d, JP–C = 3.0 Hz), 132.6 (d, JP–C = 13.0 Hz), 122.9 (d, JP–C = 107.0 Hz), 114.4 (d, JP–C = 14.0 Hz), 55.3 | CDCl₃ | rsc.org |

| Tris(4-methoxyphenyl)phosphine oxide | ³¹P | 20.7 (d, J = 477.4 Hz) | CDCl₃ | rsc.org |

| Triphenylphosphine oxide | ³¹P | 21.5 (d, J = 481.1 Hz) | CDCl₃ | rsc.org |

Note: Detailed, assigned ¹H and ¹³C NMR data for this compound is not consistently available in the cited literature. Data for related compounds is provided for comparative purposes.

While specific dynamic NMR (DNMR) studies on the conformational dynamics of this compound are not found in the reviewed literature, studies on related systems, such as the phenol-triphenylphosphine oxide complex, reveal dynamic processes. researchgate.netrsc.org These studies utilize variable-temperature NMR to investigate molecular motions, such as the rotation of phenyl groups and the exchange of hydrogen-bonded species. researchgate.netrsc.org Such dynamic behavior can influence the appearance of NMR spectra, leading to broadened lines or the coalescence of signals at different temperatures. It is plausible that this compound also exhibits dynamic behavior in solution, particularly involving the rotation of the hydroxyphenyl groups around the P-C bonds and the dynamics of intermolecular hydrogen bonding.

The IR and Raman spectra of this compound are characterized by several key absorption bands. The most prominent of these is the P=O stretching vibration, which is a strong band typically appearing in the region of 1150-1200 cm⁻¹. The exact position of this band can be sensitive to the electronic effects of the substituents on the phenyl rings and to hydrogen bonding interactions involving the phosphoryl oxygen.

Other characteristic bands include:

O-H stretching: A broad band in the high-frequency region (typically 3200-3600 cm⁻¹) corresponding to the hydroxyl groups. The broadness of this band is indicative of intermolecular hydrogen bonding.

Aromatic C-H stretching: Sharp bands usually observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl rings.

P-C stretching: Vibrations associated with the phosphorus-carbon bonds.

While a detailed vibrational analysis specifically for this compound is not extensively documented, studies on triphenylphosphine oxide and other substituted phosphine oxides provide a solid basis for the interpretation of its spectra.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (in hydroxylated compounds) | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | >3000 | Sharp, Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

| P=O Stretch | 1150-1200 | Strong |

| P-C Stretch | 990-1100 | Medium |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected, confirming its molecular weight of 326.28 g/mol . nih.gov

Ion Mobility Spectrometry (IMS) is an advanced technique that separates ions based on their size and shape. When coupled with mass spectrometry (IMS-MS), it can provide an additional dimension of structural information, including the collision cross-section (CCS) of the molecule. Predicted CCS values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 327.07808 | 176.0 |

| [M+Na]⁺ | 349.06002 | 182.8 |

| [M-H]⁻ | 325.06352 | 181.1 |

| [M+NH₄]⁺ | 344.10462 | 187.9 |

| [M+K]⁺ | 365.03396 | 177.7 |

| Data sourced from PubChemLite. uni.lu |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Solid-State Structural Determination via X-ray Diffraction Crystallography.researchgate.netrsc.org

While a specific crystal structure for this compound has not been found in the searched literature, the crystal structures of the parent compound, triphenylphosphine oxide, and its derivatives have been extensively studied. researchgate.netrsc.org These studies reveal a tetrahedral geometry around the phosphorus atom, with the P=O bond and the three P-C bonds forming the corners of the tetrahedron. The phenyl groups typically adopt a propeller-like conformation.

In the case of this compound, the presence of the hydroxyl groups would introduce the possibility of extensive intermolecular hydrogen bonding in the solid state. These hydrogen bonds would likely play a significant role in determining the crystal packing, potentially leading to the formation of complex supramolecular architectures such as sheets or networks. The P=O group is also a strong hydrogen bond acceptor and would likely participate in these interactions.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | rsc.org |

| Space Group | Pbca | rsc.org |

| a (Å) | 29.120 | rsc.org |

| b (Å) | 9.143 | rsc.org |

| c (Å) | 11.252 | rsc.org |

| P=O Bond Length (Å) | 1.46 | rsc.org |

| Mean P-C Bond Length (Å) | 1.76 | rsc.org |

Conformational Analysis and Stereochemical Considerations

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental or computational studies on the conformational analysis and stereochemical considerations of this compound. While general information regarding its basic chemical properties is available, detailed research findings, including specific dihedral angles, bond lengths, and a thorough conformational analysis from X-ray crystallography or computational modeling for this particular compound, are not present in the reviewed sources.

Insights into the potential conformational behavior of this compound can be inferred from studies on structurally related phosphine oxides. For instance, research on triphenylphosphine oxide and its substituted derivatives reveals that the phosphorus atom typically adopts a distorted tetrahedral geometry. researchgate.net The rotational freedom around the phosphorus-carbon (P-C) bonds allows for various conformations of the phenyl rings relative to the phosphoryl group (P=O).

In analogous compounds, the conformation is often described by the dihedral angles between the plane of the phenyl rings and the P=O bond. These conformations are influenced by a balance of steric hindrance between the bulky phenyl groups and electronic interactions. It is plausible that this compound would exhibit similar conformational flexibility. The presence of the hydroxyl groups in the para position of the phenyl rings could introduce additional intermolecular and intramolecular hydrogen bonding opportunities, which would further influence the preferred solid-state packing and solution-state conformations.

Due to the chiral nature of the phosphorus center when the three aryl substituents are not identical or are arranged asymmetrically, stereoisomerism is a theoretical possibility in related phosphine oxides. However, since the three 4-hydroxyphenyl groups in this compound are identical, the molecule itself is achiral and does not exhibit stereoisomerism.

Without dedicated studies on this compound, a detailed quantitative analysis of its conformational landscape and stereochemistry remains speculative. Further research, including single-crystal X-ray diffraction analysis and computational chemistry studies, would be necessary to elucidate the precise three-dimensional structure and conformational dynamics of this compound.

Since specific data for this compound is unavailable, the following table presents representative bond lengths and angles for the closely related compound, triphenylphosphine oxide, to provide a general context for the expected geometry around the phosphorus center.

| Parameter | Value (Triphenylphosphine oxide) |

| P=O Bond Length | ~1.48 Å |

| P-C Bond Length | ~1.80 Å |

| O=P-C Bond Angle | ~112° |

| C-P-C Bond Angle | ~106° |

Coordination Chemistry and Ligand Design Principles

Design and Synthesis of Tris(4-hydroxyphenyl)phosphine Oxide-Based Polydentate Ligands

The fundamental principle behind using THPO in ligand design lies in the reactivity of its three phenolic hydroxyl groups. These groups act as handles for introducing a variety of other donor functionalities through straightforward chemical reactions, transforming the simple THPO molecule into a more complex, polydentate or tripodal ligand. A common and effective method for this functionalization is alkylation. researchgate.net For instance, reacting THPO with compounds like chloroacetamide, chloroacetonitrile (B46850), or 4-bromobutyronitrile (B74502) in the presence of a base allows for the attachment of new arms, each containing potential donor atoms like nitrogen or additional oxygens. researchgate.net

This synthetic flexibility enables the creation of ligands with varying denticity and electronic properties. researchgate.net Another advanced approach involves coupling THPO with larger structures, such as poly(benzyl ether) dendrons, to produce amphiphilic dendritic ligands. researchgate.net These larger, tailored ligands have been successfully used to create water-soluble phosphine-gold(I) dendrimers which act as recyclable catalysts. researchgate.net The synthesis typically involves deprotonation of the hydroxyl groups with a suitable base (e.g., K₂CO₃, NaH) followed by nucleophilic substitution with an appropriate alkyl halide. researchgate.netnih.gov

Table 1: Examples of Functionalization Reactions for THPO-Based Ligand Synthesis

| Reagent Used for Alkylation | Functional Group Added | Resulting Ligand Type |

|---|---|---|

| Chloroacetamide | -CH₂C(=O)NH₂ | Tripodal Amido Ligand researchgate.net |

| Chloroacetonitrile | -CH₂C≡N | Tripodal Nitrile Ligand researchgate.net |

| 4-Bromobutyronitrile | -(CH₂)₃C≡N | Tripodal Nitrile Ligand with Longer Spacer researchgate.net |

Complexation with Transition Metals and Lanthanide Ions

The polydentate ligands derived from THPO exhibit a strong affinity for a wide range of metal ions, including both d-block transition metals and f-block lanthanides. The coordination behavior is dictated by the nature of the donor atoms on the ligand and the properties of the metal ion itself.

Ligands synthesized from THPO typically coordinate to metal ions in a multidentate fashion. The phosphoryl oxygen (P=O) of the core structure is a hard donor, making it particularly suitable for binding to hard metal centers like lanthanide(III) ions. wikipedia.org Concurrently, the functional groups introduced onto the phenolic oxygen atoms provide additional coordination sites. For example, ligands prepared by attaching arms to THPO can form bidentate chelates with a metal ion through the phosphoryl oxygen and a donor atom on one of the appended side chains. nih.gov

In the case of lanthanide ions, the stoichiometry of the resulting complexes often depends on the steric bulk of the ligand and the ionic radius of the specific lanthanide. nih.govstaffs.ac.uk Ligands derived from THPO have been used to form discrete complexes with neodymium(III) and copper(II). researchgate.net The coordination often involves the hard phosphoryl oxygen and the donor atoms of the functionalized side arms, leading to stable, well-defined metal complexes. researchgate.netwikipedia.org The tripodal nature of the parent molecule can be exploited to create specific geometries around the metal center, influencing the properties of the resulting complex.

Table 2: Coordination Characteristics of THPO-Derived Ligands

| Metal Ion Class | Potential Donor Atoms | Common Coordination Modes | Factors Influencing Structure |

|---|---|---|---|

| Transition Metals | P=O, N (from nitriles/amides), O (from amides/ethers) | Chelation involving P=O and side-arm donors nih.gov | Ligand field stabilization energy, preferred geometry of the metal |

The principles of coordination chemistry extend from discrete molecules to infinite, network structures. Metal-Organic Frameworks (MOFs) are porous, crystalline materials built from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.gov By functionalizing THPO with divergent, multitopic coordinating groups, such as carboxylates, it can be transformed into a tripodal linker suitable for constructing coordination polymers and 3D MOFs. mdpi.com

In such a design, the THPO-derived linker would act as a three-connecting node, and its coordination with metal centers would lead to the formation of an extended, porous framework. mdpi.comutexas.edu The inherent C₃ symmetry of the THPO scaffold is advantageous for creating predictable and highly ordered structures. The resulting MOFs could incorporate the properties of both the metal nodes and the functional organic linkers, making them candidates for applications in areas like gas storage and heterogeneous catalysis. nih.govutexas.edu

Investigation of Electrochemical Properties of Metal Complexes

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of metal complexes. sathyabama.ac.in It provides insight into the electron transfer processes, allowing for the determination of reduction and oxidation potentials. sathyabama.ac.in

When metal complexes of THPO-derived ligands are analyzed, the resulting voltammograms can display redox events associated with both the central metal ion and, potentially, the ligand itself. For instance, copper and cobalt complexes with phosphine (B1218219) oxide ligands are known to exhibit redox peaks corresponding to Cu(II)/Cu(III) and Co(II)/Co(III) couples, respectively. asianpubs.org The reversibility of these processes provides information about the stability of the complex in different oxidation states. asianpubs.org

Furthermore, the hydroxyphenyl groups of the core THPO structure, or derivatives thereof, can be electrochemically active. researchgate.net This means that the ligand is not always an innocent bystander in the redox chemistry. The cyclic voltammogram of a complex might therefore show multiple redox waves, some attributable to the metal center and others to the ligand framework. researchgate.netresearchgate.net This dual electrochemical activity can be harnessed for designing redox-switchable catalysts or materials with tunable electronic properties.

Table 3: Representative Electrochemical Data for Metal Complexes

| Complex Type | Redox Couple | Potential (V vs. reference) | Process Characteristic |

|---|---|---|---|

| Cu(II)-Phosphine Oxide | Cu(II)/Cu(III) | Varies | Quasi-reversible asianpubs.org |

| Co(II)-Phosphine Oxide | Co(II)/Co(III) | Varies | Irreversible Oxidation asianpubs.org |

| Ir-Complex with Redox Ligand | Ir⁺/Ir²⁺ | +1.18 | Quasi-reversible researchgate.net |

Catalytic Applications and Mechanistic Insights

Organocatalytic Roles of Phosphine (B1218219) Oxides and Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. Phosphines are well-known nucleophilic catalysts, but their oxidized counterparts and related derivatives also play important roles. beilstein-journals.orgacs.org

Phosphines are potent nucleophilic catalysts for various transformations, including the oxa-Michael addition, which involves the conjugate addition of an alcohol to an activated alkene. beilstein-journals.org The catalytic cycle typically begins with the nucleophilic addition of the phosphine to the Michael acceptor, generating a zwitterionic intermediate. acs.org

While phosphines are the active catalysts, their oxidized derivatives can be involved in related transformations. A method for the transition-metal-free synthesis of β-hydrazonophosphine oxides relies on the Michael addition of secondary phosphine oxides (R₂P(O)H) to reactive azoalkenes. nih.govfrontiersin.org This demonstrates the nucleophilic character of the phosphorus center in SPOs, which exist in equilibrium with their trivalent phosphinous acid tautomer. nih.govfrontiersin.org

Computational studies on the phosphine-catalyzed oxa-Michael reaction have elucidated the mechanism, which involves the formation of an alkoxide by the phosphine catalyst, followed by the addition of the alkoxide to the Michael acceptor. researchgate.net Electron-rich triarylphosphines have been shown to be superior catalysts for these reactions, particularly for less reactive substrates. beilstein-journals.org The electronic properties of the aryl substituents on the phosphorus atom significantly influence the catalyst's activity. beilstein-journals.org

Secondary phosphine oxides (SPOs) are bifunctional molecules that can act as both ligands and Brønsted acids due to the presence of the P-OH group in their phosphinous acid tautomer form. rsc.orgehu.es This acidity can be harnessed in catalysis.

Brønsted acids are known to catalyze various reactions, including cycloadditions. rsc.orgresearchgate.net In the context of phosphorus chemistry, Brønsted acid additives have been used synergistically with phosphine catalysts. For example, in the phosphine-catalyzed annulation of allenoates with aldehydes, a Brønsted acid additive was crucial for shifting the equilibrium towards the desired reactive intermediate, enabling the synthesis of dihydropyrones. nih.gov

While the provided search results focus more on the use of external Brønsted acids in conjunction with phosphine catalysts, the inherent acidity of secondary phosphine oxides themselves suggests their potential to act as Brønsted acid catalysts. ehu.es The development of chiral SPOs could open avenues for enantioselective Brønsted acid-catalyzed transformations, where the SPO itself is the chiral catalyst. The P-OH group can participate in hydrogen bonding, activating substrates and controlling stereochemistry in cycloaddition reactions.

In-Depth Mechanistic Investigations of Catalytic Pathways

The catalytic activity of tris(4-hydroxyphenyl)phosphine oxide (THPPO) and related phosphine oxides is rooted in complex mechanistic pathways that have been elucidated through a combination of experimental and computational studies. These investigations reveal the nuanced roles of the phosphoryl and hydroxyl groups in facilitating chemical transformations. The following subsections detail key findings from mechanistic research into catalytic processes involving compounds analogous to THPPO.

Tautomerism and the Role of P(III) Intermediates

A fundamental aspect of the catalytic nature of secondary phosphine oxides (SPOs), a class of compounds to which THPPO is related, is their existence in a tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid form. rsc.org This equilibrium is crucial as the trivalent phosphinous acid tautomer possesses a lone pair of electrons on the phosphorus atom, rendering it nucleophilic and capable of initiating catalytic cycles. While THPPO is a tertiary phosphine oxide, the principles of phosphorus-centered reactivity and the potential for the hydroxyl groups to influence the electronic properties of the phosphoryl group are relevant.

In a related context, studies on o-hydroxyphenyl-substituted secondary phosphine oxides have shown that they can transform into corresponding P(III) intermediates. acs.org The hydroxyl group adjacent to the phosphorus atom can act as an activation site through hydrogen-bonding interactions with organocatalysts. acs.org This interaction is a key step in the proposed catalytic cycle for the (4+1) cycloaddition of o-hydroxyphenyl-substituted SPOs with 3-indolylformaldehydes. The reaction is believed to proceed through the formation of 3-indolylmethanol and vinyliminium intermediates, which are critical in controlling the reactivity and diastereoselectivity of the reaction under Brønsted acid catalysis. acs.org

Lewis Base Catalysis in Michael Additions

Tris(aryl)phosphine oxides can function as effective Lewis base catalysts. For instance, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), an electron-rich tertiary arylphosphine, has been shown to be a potent catalyst for oxa-Michael reactions. researchgate.netrsc.orgchemrxiv.orgchemrxiv.org Mechanistic studies suggest that the phosphine acts as a nucleophile, adding to the Michael acceptor to form a phosphonium (B103445) enolate intermediate. This intermediate then deprotonates the alcohol, which subsequently attacks the activated Michael acceptor. The catalytic cycle is completed by the elimination of the phosphine catalyst.

The catalytic activity of TTMPP has been systematically evaluated against a variety of Michael acceptors and alcohols, demonstrating its superiority over other arylphosphine-based Lewis bases in many cases. chemrxiv.org The table below summarizes the conversion rates for the TTMPP-catalyzed oxa-Michael addition of various alcohols to different Michael acceptors.

Table 1: Conversion Rates for TTMPP-Catalyzed Oxa-Michael Additions

| Michael Acceptor | Alcohol | Conversion (%) |

|---|---|---|

| Divinyl sulfone | Benzyl (B1604629) alcohol | >99 |

| Acrylonitrile | Benzyl alcohol | 95 |

| Acrylamide | Benzyl alcohol | 60 |

| t-Butyl acrylate | Benzyl alcohol | 25 |

| N,N-dimethylacrylamide | Benzyl alcohol | 10 |

| Divinyl sulfone | Phenol | >99 |

| Acrylonitrile | Phenol | 80 |

| Acrylamide | Phenol | 45 |

| t-Butyl acrylate | Phenol | 15 |

Data sourced from a study on the catalytic activity of TTMPP in oxa-Michael reactions. chemrxiv.org

Computational and Kinetic Studies

Modern mechanistic investigations heavily rely on computational tools, such as Density Functional Theory (DFT) calculations, in conjunction with experimental kinetic studies. digitellinc.com These methods provide deep insights into the energy landscapes of catalytic cycles, helping to identify transition states and intermediates that are often too transient to be observed experimentally. digitellinc.comresearchgate.net For instance, in photocatalytic reactions, a combination of kinetic isotope effects (KIEs), photophysical studies, and DFT calculations is employed to understand the free energy profile of complex catalytic cycles. digitellinc.com

In the context of phosphine catalysis, computational studies can elucidate the precise role of substituents on the phosphine. For THPPO, the hydroxyl groups are expected to play a significant role in stabilizing intermediates and transition states through hydrogen bonding, a hypothesis that can be rigorously tested through computational modeling.

Mechanistic studies of the methanolysis of aryl phosphates catalyzed by metal ions have utilized Brønsted plots to probe the nature of the transition state. nih.gov The linear free-energy relationship between the logarithm of the rate constant and the pKa of the leaving group provides information about the degree of bond cleavage in the transition state. nih.gov Similar kinetic analyses could be applied to reactions catalyzed by THPPO to understand the electronic demands of the rate-determining step.

The table below presents data from a study on the methanolysis of O,O-diethyl O-aryl phosphates, illustrating the use of Brønsted plots in mechanistic analysis. nih.gov

Table 2: Brønsted Correlation for the Methanolysis of O,O-Diethyl O-Aryl Phosphates

| Catalyst System | βlg |

|---|---|

| Methoxide | -0.70 |

| La3+ | -1.43 |

βlg represents the slope of the Brønsted plot, indicating the sensitivity of the reaction rate to the leaving group's basicity. nih.gov

Supramolecular Chemistry and Non Covalent Interactions

Design and Characterization of Hydrogen Bonding Networks in Crystalline Solids

The tripodal nature of Tris(4-hydroxyphenyl)phosphine oxide, with its three hydroxyl groups and a strong hydrogen bond accepting phosphine (B1218219) oxide moiety, makes it an excellent building block for the design of crystalline solids held together by extensive hydrogen-bonding networks. nih.govresearchgate.net While the specific crystal structure of pure this compound is not extensively detailed in the reviewed literature, the principles governing its assembly can be inferred from studies on analogous compounds. For instance, the related molecule tris(4-hydroxyphenyl)methane forms two-dimensional square networks through O-H···O hydrogen bonds, which are further interpenetrated. researchgate.net Similarly, triphenylphosphine (B44618) oxide readily forms co-crystals with hydrogen bond donors like hydroquinone, where the phosphine oxide oxygen acts as a primary acceptor. canbipharm.com

Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| Hydroxyl Group (-OH) | Phosphine Oxide Oxygen (P=O) | Intermolecular | Chains, Sheets, 3D Networks |

| Hydroxyl Group (-OH) | Hydroxyl Oxygen (-OH) | Intermolecular | Chains, Sheets, 3D Networks |

| Hydroxyl Group (-OH) | Phosphine Oxide Oxygen (P=O) | Intramolecular | Conformational Stabilization |

Exploration of Halogen Bonding Interactions in Phosphine Oxide Systems

Halogen bonding is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. nih.gov The phosphine oxide group, being a strong Lewis base, is an excellent halogen bond acceptor. oup.comsemanticscholar.org While specific studies on halogen bonding with this compound are not prevalent, extensive research on triphenylphosphine oxide and other phosphine oxides provides a clear indication of its potential to engage in such interactions. nih.govoup.com

Co-crystallization of phosphine oxides with halogen bond donors, particularly perfluorinated iodobenzenes like 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB), has been shown to be a robust method for constructing supramolecular assemblies. nih.govoup.com In these structures, the iodine atom of the donor interacts with the oxygen atom of the phosphine oxide, forming a C–I···O=P halogen bond. oup.com The strength of this interaction can be significant, often playing a decisive role in the formation and structure of the co-crystal. nih.gov

For this compound, the presence of hydroxyl groups introduces the possibility of competition between hydrogen bonding and halogen bonding. The outcome of co-crystallization with a halogen bond donor would depend on the relative strengths of the potential interactions and the steric environment of the functional groups. It is conceivable that both hydrogen and halogen bonds could coexist within the same crystal structure, leading to complex and fascinating supramolecular architectures. The hydroxyl groups themselves could also potentially act as weaker halogen bond acceptors.

The investigation of these interactions would involve the synthesis of co-crystals and their characterization by single-crystal X-ray diffraction to determine the geometry of the halogen bonds. Solid-state NMR spectroscopy, particularly ³¹P and ¹⁷O NMR, can also provide evidence for halogen bonding through changes in chemical shifts and coupling constants upon co-crystal formation. oup.com

Self-Assembly Processes Leading to Supramolecular Oligomers and Extended Architectures

The ability of this compound to act as a tripodal building block with specific recognition sites makes it a candidate for self-assembly into discrete oligomers and extended supramolecular architectures. acs.orgresearchgate.netresearchgate.net The directional nature of the hydrogen bonds originating from the three hydroxyl groups and converging on the phosphine oxide can lead to predictable assembly patterns.

Studies on related tripodal molecules, such as those based on a triptycene (B166850) scaffold, have demonstrated the formation of robust self-assembled monolayers (SAMs) on various substrates. researchgate.netresearchgate.net While the focus here is on non-covalent assemblies in solution or the solid state, these studies highlight the propensity of tripodal structures to organize in a controlled manner.

In the case of this compound, self-assembly could lead to the formation of discrete, soluble supramolecular oligomers, such as dimers or trimers, held together by a network of hydrogen bonds. The geometry of these oligomers would be dictated by the C₃ symmetry of the monomer and the preferred orientation of the hydrogen bonds. Furthermore, under appropriate conditions, these oligomers could potentially assemble into larger, extended architectures, such as one-dimensional chains or two-dimensional sheets. acs.org The use of co-molecules that can bridge the tripodal units could also be employed to direct the formation of specific supramolecular polymers.

Host-Guest Chemistry and Molecular Recognition Phenomena

The structure of this compound, with its potential to form a cavity-like environment through self-assembly or by its inherent shape, suggests a role in host-guest chemistry and molecular recognition. researchgate.net The hydroxyl groups and the phosphine oxide can create a recognition site capable of binding to complementary guest molecules through hydrogen bonding and other non-covalent interactions.

While direct evidence for host-guest complexes involving this compound is limited in the searched literature, the principles of molecular recognition are well-established in related systems. For example, secondary phosphine oxides have been used in chiral recognition studies. nih.gov Dendritic ligands synthesized from this compound have been shown to encapsulate metal catalysts, demonstrating a form of host-guest interaction. researchgate.net

The potential for this compound to act as a host is significant. The three phenyl groups can form a hydrophobic pocket, while the hydroxyl groups provide specific hydrogen bonding sites at the rim of this pocket. The phosphine oxide at the base of the molecule offers an additional strong binding site. This arrangement could allow for the selective binding of small organic molecules that are complementary in size, shape, and functionality. The study of such host-guest systems would typically involve techniques like NMR spectroscopy to probe the interactions between the host and guest in solution, and single-crystal X-ray diffraction to visualize the binding in the solid state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organophosphorus compounds. nih.gov DFT studies on phosphine (B1218219) oxides focus on understanding the nature of the phosphorus-oxygen (P=O) bond, the charge distribution across the molecule, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.

The electronic properties of phosphine oxides are significantly influenced by the substituents attached to the phosphorus atom. nih.govresearchgate.net In Tris(4-hydroxyphenyl)phosphine oxide, the three hydroxyphenyl groups act as substituents. The oxygen of the P=O group is a hard donor, and its properties can be modulated by the electronic effects of these aryl groups. The hydroxyl (-OH) group on the para position of the phenyl ring can participate in resonance and inductive effects, influencing the electron density at the phosphorus center and the polarity of the P=O bond.

DFT calculations can model these effects to provide quantitative data. For instance, calculations can reveal the partial atomic charges, showing the electron-donating or -withdrawing character of the substituent groups and their impact on the phosphorus atom's electrophilicity and the oxygen atom's nucleophilicity. The calculated HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. nih.gov

Table 1: Key Molecular Properties of Phosphine Oxides Investigated by DFT

| Calculated Property | Significance for this compound |

| P=O Bond Length & Order | Indicates the strength and nature (double vs. dative bond character) of the phosphoryl bond, influenced by the hydroxyphenyl substituents. nih.gov |

| Molecular Geometry | Predicts the three-dimensional structure, including bond angles and dihedral angles, which affects steric accessibility and intermolecular interactions. |

| Atomic Charges (e.g., Mulliken, NBO) | Quantifies the electron distribution, highlighting the polarity of the P=O bond and the reactivity of the aromatic rings. |

| Frontier Orbitals (HOMO/LUMO) | The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate sites for nucleophilic and electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Studies on related aromatic phosphine oxides have shown that intermolecular interactions, such as hydrogen bonding, can influence properties like the P=O bond length, a phenomenon that can be accurately modeled and explained by DFT. nih.gov For this compound, the phenolic hydroxyl groups provide sites for such interactions, which would in turn affect the electronic structure.

Computational Studies on Prototropic Tautomerism in Phosphine Oxides

Prototropic tautomerism is a critical concept in the chemistry of certain organophosphorus compounds, influencing their reactivity and role as ligands or synthetic building blocks. nih.govresearchgate.net Extensive computational research has been dedicated to the tautomeric equilibrium in secondary phosphine oxides (SPOs), which involves the migration of a proton between the phosphorus and oxygen atoms. nih.govresearchgate.netacs.org

This equilibrium exists between the pentavalent, tetracoordinated phosphine oxide form (R₂P(O)H) and the trivalent phosphinous acid form (R₂P-OH). researchgate.net Computational studies, often employing DFT, have shown that the position of this equilibrium is highly sensitive to the electronic nature of the substituents (R groups). nih.gov Electron-withdrawing groups tend to stabilize the trivalent P(III) phosphinous acid form, whereas electron-donating groups favor the pentavalent P(V) oxide form. nih.govresearchgate.net Solvation effects, modeled computationally using methods like the Polarizable Continuum Model (PCM), also play a significant role in the tautomerization process. researchgate.net

However, it is crucial to note that this compound is a tertiary phosphine oxide (R₃P=O). It lacks a hydrogen atom directly bonded to the phosphorus center. Therefore, it cannot undergo the classic P(O)H ⇌ P-OH tautomerism described for secondary phosphine oxides.

For this compound, a different type of tautomerism is conceivable, involving the phenolic hydroxyl groups and the aromatic rings. This would be a form of phenol-keto tautomerism, where a proton from a hydroxyl group migrates to the phosphoryl oxygen, generating a zwitterionic quinone-methide-like structure. Computational chemistry would be the ideal tool to investigate the feasibility and energetics of such a tautomeric equilibrium. DFT calculations could determine the relative energies and activation barriers between the canonical phenolic form and its hypothetical tautomers, providing insight into their potential existence and stability.

Table 2: Comparison of Tautomerism in Phosphine Oxides

| Tautomerism Type | Applicable Compound Class | Description | Role of Computation |

| P(V)-P(III) Tautomerism | Secondary Phosphine Oxides (e.g., Diphenylphosphine oxide) | Equilibrium between R₂P(O)H and R₂P-OH forms. nih.gov | Calculate relative stabilities of tautomers and transition state energies, model substituent and solvent effects. researchgate.netresearchgate.net |

| Phenol-Keto Tautomerism | Tertiary Phosphine Oxides with Hydroxyl Groups (e.g., this compound) | Hypothetical equilibrium involving proton transfer from a phenolic -OH to the P=O oxygen, forming a zwitterionic quinoid structure. | Predict the thermodynamic stability and kinetic barriers of the proposed tautomeric forms to assess their viability. |

Prediction of Fragmentation Patterns and Dissociation Mechanisms

Mass spectrometry (MS) is a fundamental technique for molecular weight determination and structural elucidation, where the fragmentation pattern provides a "fingerprint" of the molecule. chemguide.co.uk When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk

Computational chemistry can be used to predict these fragmentation pathways. By calculating the bond dissociation energies and the stability of potential fragment ions and radicals, a theoretical mass spectrum can be constructed. This aids in interpreting experimental spectra and understanding the complex rearrangements that can occur upon ionization.

For this compound (C₁₈H₁₅O₄P, M.W. ≈ 326.3 g/mol ) nih.gov, a plausible dissociation mechanism under electron ionization (EI) or collision-induced dissociation (CID) would involve several key steps:

Initial Ionization: Formation of the molecular ion, [M]⁺•.

Alpha-Cleavage: The bonds adjacent to the functional group are often prone to cleavage. miamioh.edu For phosphine oxides, the P-C (phenyl) bond is a likely site of initial fragmentation. This would lead to the loss of a hydroxyphenyl radical (•C₆H₄OH) to form an ion like [(HOC₆H₄)₂PO]⁺.

Loss of Small Molecules: The hydroxyl groups can facilitate the loss of neutral water molecules (H₂O), particularly upon thermal or electronic excitation.

Rearrangements: Organophosphorus compounds are known for rearrangements. A common pathway could involve the migration of a phenyl group to an oxygen atom, followed by fragmentation.

Further Fragmentation: The initial fragment ions can undergo subsequent dissociation, for example, by losing carbon monoxide (CO) or other small radicals, leading to a cascade of smaller ions observed in the spectrum. libretexts.org

While detailed experimental fragmentation studies on this specific molecule are not widely published, computational tools can predict the collision cross-section (CCS) values for different adducts of the molecule. The CCS is a measure of an ion's size and shape in the gas phase and is a valuable parameter in ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 327.07808 | 176.0 |

| [M+Na]⁺ | 349.06002 | 182.8 |

| [M-H]⁻ | 325.06352 | 181.1 |

| [M+NH₄]⁺ | 344.10462 | 187.9 |

| [M+K]⁺ | 365.03396 | 177.7 |

| [M+H-H₂O]⁺ | 309.06806 | 165.6 |

| Data sourced from computational predictions. uni.lu |

Development of Computational Strategies for Automated Structural Assignment

The unequivocal identification of chemical structures, especially for novel compounds or isomers, can be a significant challenge. Computational chemistry is becoming increasingly integral to developing automated or semi-automated workflows for structural assignment. These strategies combine experimental data with theoretically predicted properties to increase the confidence of an assignment or even to identify a structure from a list of candidates.

The general approach involves the following steps:

Candidate Generation: Propose a set of possible isomeric structures based on initial data (e.g., molecular formula from high-resolution MS).

Property Prediction: For each candidate structure, perform quantum chemical calculations (e.g., using DFT) to predict a suite of spectroscopic and physicochemical properties. These can include NMR chemical shifts (¹H, ¹³C, ³¹P), IR vibrational frequencies, mass fragmentation patterns, and chiroptical properties like electronic circular dichroism (ECD) spectra for chiral molecules. mdpi.com

Data Matching: Compare the computationally predicted data for each candidate against the experimentally measured data.

Scoring and Assignment: Employ a scoring algorithm to rank the candidate structures based on the goodness-of-fit between theoretical and experimental data. The structure with the highest score is proposed as the most likely correct assignment.

Recent studies have successfully used this approach for the rapid screening and identification of complex molecules like ketamine analogues by matching predicted MS fragmentation patterns with experimental data. nih.gov For a molecule like this compound, one could computationally predict its ¹³C and ³¹P NMR spectra. An automated platform could then compare these predictions to an experimental spectrum to confirm the structure and distinguish it from its isomers, such as Tris(2-hydroxyphenyl)phosphine oxide researchgate.net or Tris(3-hydroxyphenyl)phosphine oxide.

Table 4: A Computational Strategy for Automated Structural Assignment

| Step | Action | Computational Method | Example Application for this compound |

| 1. Hypothesis | Generate candidate structures (e.g., positional isomers). | N/A | Propose structures for Tris(2-), Tris(3-), and this compound. |

| 2. Prediction | Calculate spectroscopic properties for all candidates. | DFT, Time-Dependent DFT (TD-DFT) | Calculate ¹H, ¹³C, ³¹P NMR chemical shifts and coupling constants for each isomer. |

| 3. Comparison | Match predicted spectra against the experimental spectrum of the unknown. | Statistical analysis (e.g., Root-Mean-Square Deviation) | Compare the calculated NMR shifts for each of the three isomers to the measured shifts. |

| 4. Validation | The candidate with the best match is identified as the correct structure. | N/A | The isomer whose predicted spectrum most closely matches the experimental data is confirmed as the correct structure. |

This integration of computational chemistry into analytical workflows represents a powerful strategy for accelerating chemical discovery and ensuring structural accuracy.

Advanced Materials Research and Polymer Science Applications

Integration of Tris(4-hydroxyphenyl)phosphine Oxide into Polymer Matrices

The unique trifunctional nature of this compound, featuring three phenolic hydroxyl groups, makes it an attractive building block for creating complex polymer architectures. Its incorporation into various polymer systems has been explored to enhance their thermal, mechanical, and functional properties.

Synthesis of Hyperbranched Polymers and Dendrimers

Hyperbranched polymers and dendrimers are three-dimensional macromolecules characterized by their highly branched structures and a high density of terminal functional groups. While direct synthesis of hyperbranched polymers from this compound is not extensively documented in publicly available research, the analogous compound, tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), has been successfully used to create hyperbranched poly(urethane-phosphine oxide) (HPUPO). cnrs.fr This was achieved through a facile, one-step polymerization with 4,4'-diphenylmethane diisocyanate (MDI) at room temperature. cnrs.fr The resulting HPUPO demonstrated effectiveness as a modifier for epoxy resins, simultaneously improving flame retardancy and toughness. cnrs.fr The structural similarities between this compound and THPO suggest the potential of the former as a monomer for creating hyperbranched structures, a promising area for future research. Dendrimeric structures, in general, are utilized in a wide array of applications, including drug delivery and catalysis, often involving functionalized cores and branches. nih.govnih.gov

Incorporation into Polycarbonate and Polyester (B1180765) Systems

The integration of phosphorus-containing compounds into polycarbonate and polyester systems is a known strategy to enhance properties such as flame retardancy. While specific studies detailing the direct incorporation of this compound into these systems are limited, related research provides valuable insights. For instance, tris(hydroxymethyl)phosphine oxide (THPO) is recognized as a reactive polyol for producing flame-retardant polyesters. researchgate.net It can act as a chain-extender or crosslinker in these systems. researchgate.net A patent for a THPO-based polyester polyol highlights its use in polyurethane foams, indicating the utility of such phosphine (B1218219) oxide structures in polyester synthesis. The phenolic nature of this compound suggests its potential as a comonomer in the synthesis of aromatic polyesters and as a branching agent in polycarbonates, areas that warrant further investigation.

Development of Polyimides, Polyamides, and Poly(amide-imides) as Crosslinkers

A significant application of this compound is as a precursor for synthesizing multifunctional crosslinkers for high-performance polymers like polyimides, polyamides, and poly(amide-imides). A patented method describes the synthesis of a triamine crosslinker, tris[4-(4-aminophenoxyl)phenyl]phosphine oxide, starting from this compound. google.com The synthesis involves the reaction of this compound with a halogenated nitrobenzene (B124822) in the presence of a base, followed by catalytic hydrogenation to convert the nitro groups to amine functionalities. google.com These triamine crosslinkers can then be used to form shape-memory polymers by crosslinking amine-terminated polyimides, polyamides, or poly(amide-imides). google.com This approach allows for the introduction of a phosphorus-containing moiety into the polymer network, which can enhance thermal stability and flame retardancy. researchgate.net

Table 1: Synthesis of Triamine Crosslinker from this compound

| Step | Reactants | Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | This compound, Halogenated nitrobenzene, Potassium carbonate | Tris(nitrophenoxy)phenyl phosphine oxide | Introduction of nitro-functionalized side chains | google.com |

Fabrication of Phosphorus-Containing Crosslinked Polymer Networks via Thiol-Ene Photopolymerization

Thiol-ene photopolymerization is a "click" chemistry reaction known for its high efficiency, rapid reaction rates, and formation of uniform polymer networks. researchgate.net This process typically involves the reaction between a thiol and an alkene, initiated by UV light. While direct use of this compound in thiol-ene photopolymerization is not well-documented, the functionalization of related phosphine oxides offers a potential route for its inclusion. For example, tris(hydroxymethyl)phosphine oxide can be reacted with functionalized alkyl halides to introduce pendant allyl or propargyl groups. researchgate.net These unsaturated groups could then participate in thiol-ene reactions, allowing for the incorporation of the phosphine oxide core into a crosslinked polymer network. This indirect approach could be a viable strategy for creating novel phosphorus-containing materials with tailored properties.

Research on Functional Polymers and Materials

The inherent chemical structure of this compound and its derivatives makes them valuable components in the development of functional polymers and materials, particularly for applications in gas adsorption and flame retardancy.

Research has shown that phosphine oxide-based coordination polymers can be effective for carbon dioxide (CO2) adsorption. A study on a magnesium(II)-based phosphine oxide coordination material, derived from tris(para-carboxylato)triphenylphosphine oxide, demonstrated a high capacity for CO2 adsorption. rsc.org This porous material exhibited excellent thermal stability and could adsorb 47.5 wt% of CO2 at 11.6 bar and 30 °C. rsc.org This suggests that the phosphine oxide group plays a crucial role in creating a framework with a strong affinity for CO2.

The flame-retardant properties of phosphorus-containing compounds are well-established, and phosphine oxides are no exception. They can act in both the gas phase, by inhibiting combustion reactions, and in the condensed phase, by promoting char formation. nih.govmdpi.com For instance, a hyperbranched poly(urethane-phosphine oxide), synthesized from tris(hydroxymethyl)phosphine oxide, was shown to improve the flame retardancy of epoxy resins. cnrs.fr The mechanism involves both gas phase and condensed phase actions, with increased char yields indicating that less flammable volatile material is released during combustion. cnrs.fr The presence of the phosphorus-carbon bond in phosphine oxides contributes to their hydrolytic stability, a desirable characteristic for long-lasting flame retardants. cnrs.fr

Table 2: Flame Retardancy Data for an Epoxy Resin Modified with a Hyperbranched Poly(urethane-phosphine oxide) (HPUPO)

| Sample | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) | Char Yield (%) |

|---|---|---|---|---|---|---|

| Neat Epoxy | 0 | 23.5 | - | 1150 | 95.8 | 14.2 |

| Epoxy/HPUPO-5 | 0.88 | 27.0 | V-1 | 780 | 85.3 | 20.5 |

| Epoxy/HPUPO-10 | 1.76 | 29.5 | V-0 | 550 | 78.6 | 25.1 |

Data derived from a study on a related phosphine oxide compound. cnrs.fr

Fabrication of Metal Phosphide (B1233454) and Selenide (B1212193) Nanoparticles from Phosphine Oxide Precursors